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Compound of Interest

Compound Name: BMS 695735

Cat. No.: B606243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the mechanism of action of BMS-690514, a

potent, orally available, and reversible small molecule inhibitor. It targets multiple receptor

tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis, positioning it as a

significant compound in oncology research. This guide synthesizes preclinical and clinical data,

offering a detailed overview of its biochemical activity, cellular effects, and the signaling

pathways it modulates.

Core Mechanism of Action
BMS-690514 is a multi-targeted kinase inhibitor that exerts its anti-tumor effects by potently

and selectively inhibiting key receptor tyrosine kinases involved in oncogenesis. Its primary

targets are members of the Human Epidermal Growth Factor Receptor (HER/ErbB) family and

the Vascular Endothelial Growth Factor Receptor (VEGFR) family.[1] Specifically, BMS-690514

is a pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4, as well as a potent inhibitor

of all three VEGFRs (VEGFR-1, -2, and -3).[2][3][4]

By dual-targeting these pathways, BMS-690514 simultaneously disrupts signaling cascades

that drive tumor cell proliferation and survival (HER pathway) and those that promote the

formation of new blood vessels (angiogenesis) required to sustain tumor growth (VEGFR

pathway).[1] This combined approach offers a comprehensive strategy to inhibit tumor

progression and vascularization with a single agent.[1][3]
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Quantitative Data: Kinase Inhibition Profile
The potency of BMS-690514 has been quantified through various biochemical and cellular

assays. The following tables summarize the key inhibitory concentration (IC50) values,

demonstrating its efficacy against its primary targets.

Table 1: Biochemical Kinase Inhibition

Target Kinase IC50 (nmol/L) Assay Type

EGFR (HER1) 1 Enzymatic Assay

HER2 3 Enzymatic Assay

HER4 1 Enzymatic Assay

VEGFR-2 (KDR) 20 Enzymatic Assay

Data sourced from preclinical

pharmacology studies.[5][1]

Table 2: Cellular Receptor Phosphorylation Inhibition

Target Cell Line Target Receptor IC50 (nmol/L) Assay Type

A431 (Epidermoid) EGFR 8
Cellular

Phosphorylation

32D/HER2 (Murine) HER2 10
Cellular

Phosphorylation

HUVEC (Endothelial) VEGFR-2 11
Cellular

Phosphorylation

Data represents the

concentration required

to inhibit ligand-

induced receptor

autophosphorylation

in intact cells.[5]
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Table 3: Inhibition of Tumor Cell Proliferation

Cell Line Tumor Type Key Mutation IC50 (nmol/L)

PC9 Non-Small Cell Lung
EGFR (del E746-

A750)
2

NCI-H358 Non-Small Cell Lung Wild-Type EGFR 1,200

GEO Colon Wild-Type EGFR 130

BT474 Breast HER2 Amplified 10

Data demonstrates

the compound's

antiproliferative

activity in various

cancer cell lines.[5]

Signaling Pathway Modulation
BMS-690514's mechanism of action is centered on the interruption of downstream signaling

cascades initiated by HER family and VEGFR receptors. By inhibiting the autophosphorylation

of these receptors, it prevents the recruitment and activation of subsequent signaling proteins.

The HER signaling network, particularly through EGFR and HER2, is a critical driver of cell

proliferation, survival, and differentiation. Ligand binding to EGFR or heterodimerization with

HER2 leads to receptor phosphorylation and the activation of major downstream pathways,

including the RAS/MAPK and PI3K/Akt pathways. BMS-690514 blocks the initial

phosphorylation event, thereby inhibiting these downstream signals and leading to reduced

tumor cell proliferation and the induction of apoptosis.[5][1] This is particularly effective in

tumors with activating EGFR mutations.[5]
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Caption: Inhibition of the HER signaling cascade by BMS-690514.

The VEGFR signaling pathway is central to angiogenesis, the process of forming new blood

vessels, which is essential for tumor growth and metastasis. VEGF binding to its receptors

(primarily VEGFR-2) on endothelial cells triggers a signaling cascade that promotes endothelial

cell proliferation, migration, and survival. By inhibiting VEGFR phosphorylation, BMS-690514

effectively suppresses tumor angiogenesis.[5][1]
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Caption: Inhibition of the VEGFR signaling cascade by BMS-690514.

Experimental Protocols
The characterization of BMS-690514 involved a series of key in vitro and in vivo experiments.

Detailed methodologies for these assays are provided below.

This assay determines the direct inhibitory effect of BMS-690514 on the enzymatic activity of

purified kinase domains.
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Objective: To determine the IC50 value of BMS-690514 against isolated EGFR, HER2,

HER4, and VEGFR-2 kinase domains.

Materials:

Recombinant human kinase domains (e.g., EGFR, HER2, VEGFR-2).

Specific peptide substrate for each kinase.

BMS-690514 serially diluted in DMSO.

ATP, radiolabeled with ³²P ([γ-³²P]ATP).

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

Phosphocellulose filter mats.

Scintillation counter.

Protocol:

Prepare a reaction mixture containing the kinase, its specific peptide substrate, and kinase

buffer in a 96-well plate.

Add varying concentrations of BMS-690514 (or DMSO for control) to the wells and pre-

incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate

phosphorylation.

Terminate the reaction by spotting the mixture onto phosphocellulose filter mats.

Wash the filter mats extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

Quantify the amount of radiolabeled phosphate transferred to the substrate using a

scintillation counter.
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Calculate the percentage of inhibition for each drug concentration relative to the DMSO

control and determine the IC50 value using non-linear regression analysis.

This assay measures the ability of BMS-690514 to inhibit receptor autophosphorylation in a

cellular context.

Objective: To determine the IC50 of BMS-690514 for the inhibition of ligand-induced EGFR,

HER2, and VEGFR-2 phosphorylation in whole cells.

Protocol Workflow:
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Caption: Workflow for a cellular receptor phosphorylation assay.

Detailed Steps (ELISA Method):

Cell Culture: Seed target cells (e.g., A431 for EGFR, HUVECs for VEGFR-2) in 96-well

plates and grow to 80-90% confluency.
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Serum Starvation: Replace growth medium with serum-free medium and incubate

overnight to reduce baseline receptor activation.

Inhibitor Treatment: Treat cells with a range of BMS-690514 concentrations for 1-2 hours.

Ligand Stimulation: Add the appropriate ligand (e.g., EGF for A431, VEGF for HUVECs) to

stimulate receptor autophosphorylation and incubate for 5-10 minutes at 37°C.

Cell Lysis: Aspirate the medium and add lysis buffer containing protease and phosphatase

inhibitors.

ELISA: Transfer lysates to an ELISA plate coated with a capture antibody for the target

receptor (e.g., anti-EGFR). After incubation, wash the plate and add a detection antibody

that specifically recognizes the phosphorylated form of the receptor (e.g., anti-phospho-

tyrosine). This antibody is typically conjugated to horseradish peroxidase (HRP).

Detection: Add a colorimetric HRP substrate (e.g., TMB). The color change is proportional

to the amount of phosphorylated receptor.

Quantification: Stop the reaction and measure the absorbance using a plate reader.

Calculate IC50 values based on the inhibition of the ligand-induced signal.

This assay evaluates the anti-tumor efficacy of BMS-690514 in a living organism.

Objective: To assess the ability of orally administered BMS-690514 to inhibit the growth of

human tumor xenografts in immunodeficient mice.

Materials:

Immunodeficient mice (e.g., nude or SCID mice).

Human tumor cells (e.g., PC9 non-small cell lung cancer cells).

BMS-690514 formulated for oral gavage.

Vehicle control.

Calipers for tumor measurement.
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Protocol:

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5-10

million cells) into the flank of each mouse.

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

Randomization: Randomize mice into treatment and control groups with similar mean

tumor volumes.

Treatment Administration: Administer BMS-690514 (e.g., at doses of 3, 10, 30 mg/kg) or

vehicle control to the respective groups once daily via oral gavage.[5]

Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor

volume using the formula: (Width² x Length) / 2. Monitor animal body weight and overall

health as indicators of toxicity.

Endpoint: Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in

the control group reach a predetermined maximum size.[5]

Data Analysis: Compare the tumor growth curves between the treated and control groups.

Calculate the percentage of tumor growth inhibition for each dose. Statistical analysis

(e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.

Conclusion
BMS-690514 is a potent, dual-action inhibitor of the HER and VEGFR receptor tyrosine kinase

families. Its mechanism of action, characterized by the blockade of key signaling pathways

controlling tumor cell proliferation and angiogenesis, has been robustly demonstrated through

extensive preclinical studies. The quantitative data underscores its high potency at both the

biochemical and cellular levels. The compound has shown significant anti-tumor activity in

various cancer models, including those with EGFR mutations that confer resistance to other

therapies, highlighting its potential as a valuable agent in cancer treatment.[3] The detailed

experimental protocols provided herein offer a framework for the continued investigation and

understanding of this and similar multi-targeted kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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